
3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is a complex organic compound that features both a tetrahydroquinoline and an oxetane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific reaction environments to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated tetrahydroquinoline compounds.
Applications De Recherche Scientifique
3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the oxetane ring.
Oxetane-3-carboxylic acid: Contains the oxetane ring but lacks the tetrahydroquinoline moiety.
Uniqueness
3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is unique due to the combination of the tetrahydroquinoline and oxetane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-12(16)13(7-17-8-13)10-3-4-11-9(6-10)2-1-5-14-11/h3-4,6,14H,1-2,5,7-8H2,(H,15,16) |
Clé InChI |
ZGMTVXOQBRODCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C3(COC3)C(=O)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


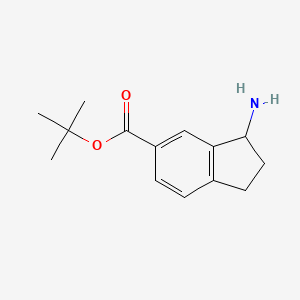
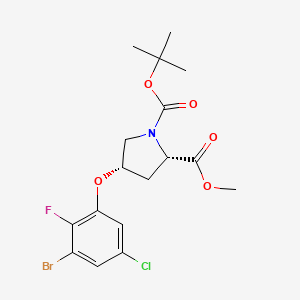
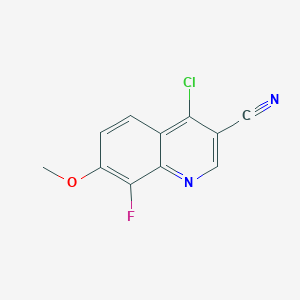


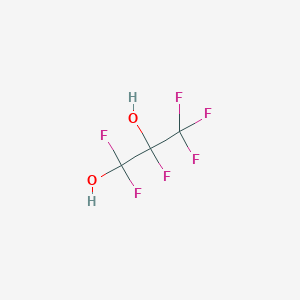
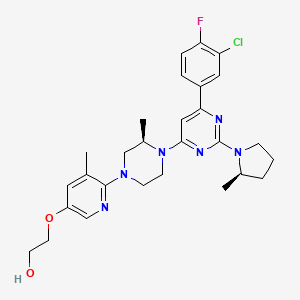
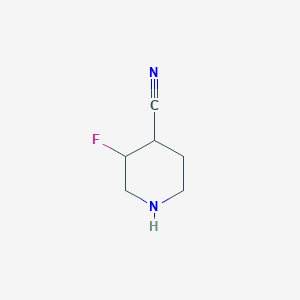
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
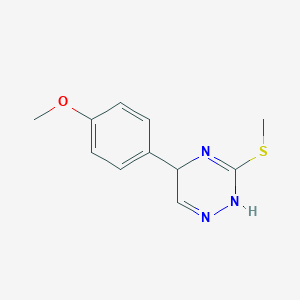

![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
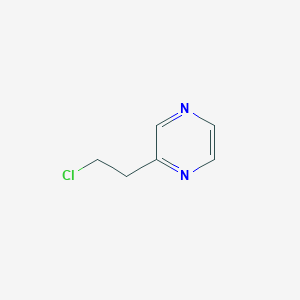
![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
